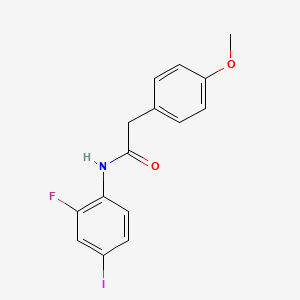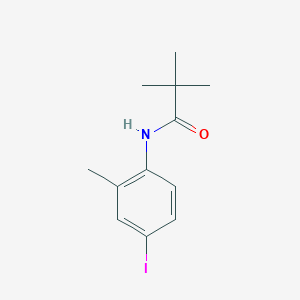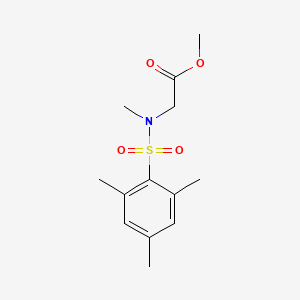![molecular formula C14H21Cl2NO2 B4407334 4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling.
Mécanisme D'action
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is a selective beta-2 adrenergic receptor antagonist. It binds to beta-2 adrenergic receptors and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This prevents the activation of beta-2 adrenergic receptors and downstream signaling pathways, resulting in a decrease in physiological responses mediated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound 118,551 can inhibit the relaxation of smooth muscle cells mediated by beta-2 adrenergic receptors. In vivo studies have shown that this compound 118,551 can decrease heart rate and blood pressure in response to beta-2 adrenergic receptor activation. Additionally, this compound 118,551 has been shown to have anti-inflammatory effects in various experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is a widely used tool in scientific research due to its selectivity for beta-2 adrenergic receptors and well-established synthesis method. However, it is important to note that this compound 118,551 has limitations in certain experimental models. For example, it may not be effective in blocking beta-2 adrenergic receptor signaling in certain tissues or experimental conditions.
Orientations Futures
There are several future directions for the use of 4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 in scientific research. One area of interest is the role of beta-2 adrenergic receptor signaling in the regulation of immune function. Another area of interest is the development of novel beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of this compound 118,551 in combination with other drugs or experimental interventions may provide new insights into the physiological and biochemical effects of beta-2 adrenergic receptor signaling.
Conclusion:
In conclusion, this compound 118,551 is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. Its well-established synthesis method and selectivity for beta-2 adrenergic receptors make it a valuable tool in experimental models. However, it is important to consider its limitations in certain experimental conditions. Further research into the role of beta-2 adrenergic receptor signaling and the development of novel beta-2 adrenergic receptor antagonists may provide new insights into the regulation of physiological processes.
Applications De Recherche Scientifique
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. It is commonly used as a tool to selectively block beta-2 adrenergic receptors in vitro and in vivo. This allows researchers to study the specific effects of beta-2 adrenergic receptor signaling on various physiological processes, such as heart rate, blood pressure, and smooth muscle relaxation.
Propriétés
IUPAC Name |
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-3-4-13(15)14(12(11)2)18-10-7-16-5-8-17-9-6-16;/h3-4H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVLRUQALCMGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)


![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)

![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)

![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![3-(methoxymethyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4407343.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
